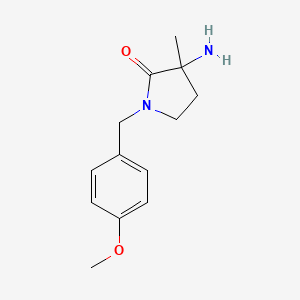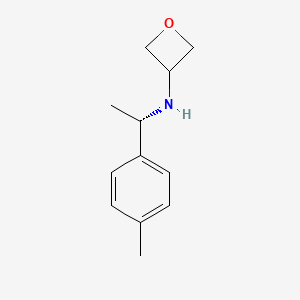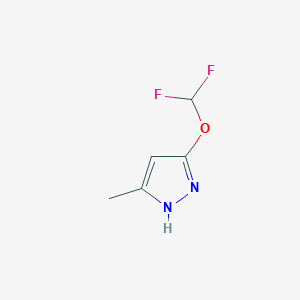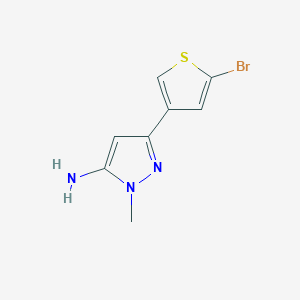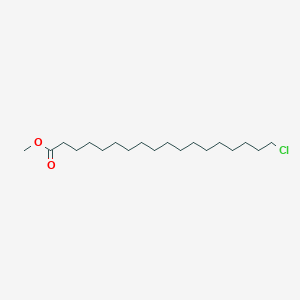
18-Chlorooctadecanoic acid, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 18-chlorooctadecanoate can be synthesized through the chlorination of methyl stearate. The process involves the following steps:
Chlorination: Methyl stearate is reacted with chlorine gas in the presence of a suitable catalyst, such as iron(III) chloride, at elevated temperatures. This introduces a chlorine atom at the 18th carbon position.
Purification: The reaction mixture is then purified using techniques such as distillation or recrystallization to isolate the desired product.
Industrial Production Methods: In an industrial setting, the production of methyl 18-chlorooctadecanoate follows similar steps but on a larger scale. Continuous flow reactors and advanced purification systems are employed to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: Methyl 18-chlorooctadecanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Reduction Reactions: The compound can be reduced to form methyl octadecanoate by removing the chlorine atom.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in an aqueous or alcoholic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products:
Substitution: Methyl 18-hydroxyoctadecanoate.
Reduction: Methyl octadecanoate.
Oxidation: 18-chlorooctadecanoic acid.
Scientific Research Applications
Methyl 18-chlorooctadecanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various chlorinated fatty acids and esters.
Biology: Studied for its effects on cell membranes and lipid metabolism.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of surfactants, lubricants, and plasticizers.
Mechanism of Action
The mechanism of action of methyl 18-chlorooctadecanoate involves its interaction with lipid membranes and enzymes. The chlorine atom can influence the compound’s hydrophobicity and reactivity, affecting its incorporation into lipid bilayers and its interaction with proteins. This can lead to changes in membrane fluidity and enzyme activity, impacting various biological processes.
Comparison with Similar Compounds
Methyl stearate: Lacks the chlorine atom, making it less reactive in certain chemical reactions.
Methyl 9-chlorooctadecanoate: Chlorine atom is positioned at the 9th carbon, leading to different chemical and biological properties.
Methyl 18-bromooctadecanoate: Bromine atom instead of chlorine, resulting in different reactivity and applications.
Uniqueness: Methyl 18-chlorooctadecanoate is unique due to the specific positioning of the chlorine atom at the 18th carbon, which imparts distinct chemical reactivity and biological effects compared to other chlorinated or brominated fatty acid esters.
Properties
Molecular Formula |
C19H37ClO2 |
|---|---|
Molecular Weight |
332.9 g/mol |
IUPAC Name |
methyl 18-chlorooctadecanoate |
InChI |
InChI=1S/C19H37ClO2/c1-22-19(21)17-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18-20/h2-18H2,1H3 |
InChI Key |
UWGXRNICYMZHOX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCCCCCCCCCCCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


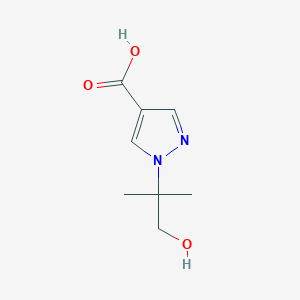
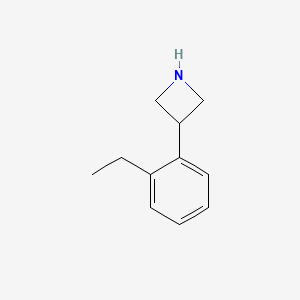
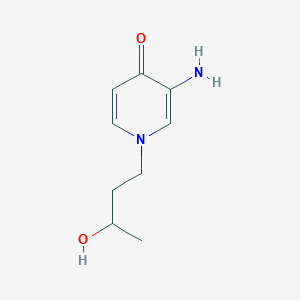
![tert-Butyl (2-oxa-7-azaspiro[4.4]nonan-9-yl)carbamate](/img/structure/B15278394.png)

![3-Iodo-6-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B15278402.png)

